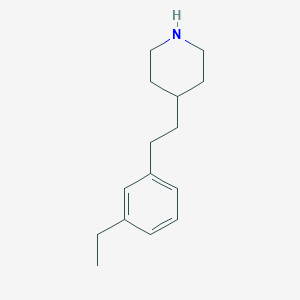

4-(3-Ethylphenethyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(3-ethylphenyl)ethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-2-13-4-3-5-15(12-13)7-6-14-8-10-16-11-9-14/h3-5,12,14,16H,2,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUVIXDKHMRUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CCC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Metabolic Stability of 4-(3-Ethylphenethyl)piperidine

This guide provides a comprehensive technical overview for assessing the in vitro metabolic stability of 4-(3-Ethylphenethyl)piperidine. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities. This document moves beyond a simple recitation of protocols to provide a framework for understanding the "why" behind the "how," ensuring robust and interpretable data generation.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance.[1] A compound that is rapidly metabolized by hepatic enzymes will likely exhibit poor exposure and a short duration of action, rendering it unsuitable for further development. Conversely, a compound that is too metabolically stable may accumulate to toxic levels. Therefore, early in vitro assessment of metabolic stability is an indispensable component of modern drug discovery, enabling the selection and optimization of candidates with desirable pharmacokinetic properties.[2]

This guide focuses on 4-(3-Ethylphenethyl)piperidine, a molecule of interest for which specific metabolic data is not yet publicly available. Consequently, we will apply established principles of drug metabolism and draw upon data from structurally related piperidine-containing compounds to predict its metabolic fate and outline a robust strategy for its in vitro evaluation.

Predicted Metabolic Pathways of 4-(3-Ethylphenethyl)piperidine

The chemical structure of 4-(3-Ethylphenethyl)piperidine presents several potential sites for metabolic transformation by Phase I and Phase II drug-metabolizing enzymes. The primary enzyme families implicated in the metabolism of such structures are the Cytochrome P450 (CYP) monooxygenases and the UDP-glucuronosyltransferases (UGTs).[3][4]

Phase I Metabolism (CYP-Mediated)

Cytochrome P450 enzymes, particularly the CYP3A4 isoform, are known to extensively metabolize piperidine-containing drugs.[5] For 4-(3-Ethylphenethyl)piperidine, the following CYP-mediated reactions are predicted:

-

Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidation at various positions. This can include hydroxylation at the 2, 3, or 4-positions, potentially leading to the formation of lactams.

-

N-Dealkylation: While this specific compound lacks an N-alkyl group, N-dealkylation is a common pathway for N-substituted piperidines.[5]

-

Ethylphenyl Side Chain Oxidation: The ethyl group on the phenyl ring is a likely site for hydroxylation. The aromatic ring itself can also undergo hydroxylation at various positions.

-

Phenethyl Linker Oxidation: The benzylic and adjacent carbons of the phenethyl linker are also susceptible to hydroxylation.

-

Ring Contraction: A more complex metabolic pathway observed for some piperidine drugs involves ring contraction, which is initiated by N-H bond activation.[6]

Based on these predictions, a plausible metabolic pathway for 4-(3-Ethylphenethyl)piperidine is proposed below.

Caption: Predicted Phase I and Phase II metabolic pathways of 4-(3-Ethylphenethyl)piperidine.

Phase II Metabolism (UGT-Mediated)

Following Phase I oxidation, the newly introduced hydroxyl groups can serve as handles for conjugation reactions mediated by UGTs.[7] This process, known as glucuronidation, attaches a bulky, water-soluble glucuronic acid moiety to the metabolite, facilitating its excretion from the body.[8] Therefore, the hydroxylated metabolites of 4-(3-Ethylphenethyl)piperidine are expected to undergo glucuronidation.

In Vitro Experimental Design and Protocols

To experimentally determine the metabolic stability of 4-(3-Ethylphenethyl)piperidine, two primary in vitro systems are recommended: human liver microsomes (HLM) and cryopreserved human hepatocytes.[9] HLMs are enriched in CYP and UGT enzymes and are a cost-effective, high-throughput tool for initial screening.[10][11] Hepatocytes provide a more physiologically relevant system as they contain the full complement of drug-metabolizing enzymes and cofactors.[12]

Liver Microsomal Stability Assay

This assay measures the intrinsic clearance of a compound in the presence of liver microsomes and necessary cofactors.[10]

3.1.1. Experimental Workflow

Caption: Experimental workflow for the liver microsomal stability assay.

3.1.2. Detailed Protocol

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of 4-(3-Ethylphenethyl)piperidine in DMSO.

-

Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Thaw pooled human liver microsomes on ice. Dilute to the desired final concentration (e.g., 0.5 mg/mL) in incubation buffer.

-

-

Incubation:

-

In a 96-well plate, add the diluted microsomes and the test compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing a suitable internal standard.

-

-

Sample Processing and Analysis:

3.1.3. Data Analysis

| Parameter | Description | Formula/Method |

| Percent Remaining | The percentage of the parent compound remaining at each time point relative to the 0-minute time point. | (Peak Area Ratio at time t) / (Peak Area Ratio at time 0) * 100 |

| Half-life (t½) | The time required for 50% of the parent compound to be metabolized. | Determined from the slope of the natural log of the percent remaining versus time plot. t½ = 0.693 / slope |

| Intrinsic Clearance (Clint) | The in vitro rate of metabolism, normalized to the amount of microsomal protein. | Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein) |

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability in a whole-cell system.[2]

3.2.1. Experimental Workflow

Caption: Experimental workflow for the hepatocyte stability assay.

3.2.2. Detailed Protocol

-

Hepatocyte Plating:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol.

-

Determine cell viability and density.

-

Plate the hepatocytes onto collagen-coated plates at a suitable density and allow them to attach overnight.[15]

-

-

Incubation:

-

Prepare a working solution of 4-(3-Ethylphenethyl)piperidine in hepatocyte incubation medium.

-

Remove the plating medium from the attached hepatocytes and add the compound-containing medium.

-

Incubate the plates at 37°C in a humidified CO2 incubator.

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect both the cells and the medium.

-

-

Sample Processing and Analysis:

-

Terminate the reaction by adding cold acetonitrile with an internal standard to the collected samples.

-

Homogenize the cell suspension to ensure complete lysis.

-

Centrifuge to pellet cellular debris and precipitated protein.

-

Analyze the supernatant for the parent compound using a validated LC-MS/MS method.[16][17]

-

3.2.3. Data Analysis

The data analysis for the hepatocyte stability assay is similar to that of the microsomal assay, with the intrinsic clearance being normalized to the number of hepatocytes.

| Parameter | Description | Formula/Method |

| Percent Remaining | The percentage of the parent compound remaining at each time point relative to the 0-minute time point. | (Peak Area Ratio at time t) / (Peak Area Ratio at time 0) * 100 |

| Half-life (t½) | The time required for 50% of the parent compound to be metabolized. | Determined from the slope of the natural log of the percent remaining versus time plot. t½ = 0.693 / slope |

| Intrinsic Clearance (Clint) | The in vitro rate of metabolism, normalized to the number of hepatocytes. | Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / 10^6 cells) |

Interpretation of Results and Next Steps

The results from these in vitro assays will provide a quantitative measure of the metabolic stability of 4-(3-Ethylphenethyl)piperidine.

-

High Clearance: If the compound exhibits a short half-life and high intrinsic clearance, it is likely to be rapidly metabolized in vivo. This may necessitate chemical modifications to block the metabolic soft spots. Metabolite identification studies would be crucial to pinpoint the sites of metabolism.

-

Low Clearance: A long half-life and low intrinsic clearance suggest that the compound is metabolically stable. While generally desirable, it is important to ensure that the compound does not have off-target activities or potential for bioaccumulation.

-

Moderate Clearance: Compounds with intermediate stability may have acceptable pharmacokinetic properties. Further in vivo studies would be required to confirm this.

Conclusion

Assessing the in vitro metabolic stability of 4-(3-Ethylphenethyl)piperidine is a critical step in its preclinical development. By employing a combination of predictive metabolism and robust experimental protocols using human liver microsomes and hepatocytes, researchers can gain valuable insights into the compound's likely pharmacokinetic behavior. This information is essential for making informed decisions regarding lead optimization and candidate selection, ultimately increasing the probability of success in bringing a new therapeutic agent to the clinic.

References

- Segall, M. (2024). How to improve metabolic stability in drug discovery. YouTube.

- Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders.

- National Institutes of Health. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC.

- Royal Society of Chemistry. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.

- BioIVT. (n.d.). Metabolic Stability Assay Services.

- ResearchGate. (n.d.). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.

- WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.

- PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes.

- National Institutes of Health. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC.

- Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.

- In Vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).

- ChemRxiv. (n.d.). Computational Predictive and Electrochemical Detection of Metabolites (CP-EDM) of Piperine.

- Google Patents. (n.d.). Process for the preparation of 3-substituted 4-phenyl-piperidine derivative.

- PubMed. (n.d.). Piperine-mediated inhibition of glucuronidation activity in isolated epithelial cells of the guinea-pig small intestine: evidence that piperine lowers the endogeneous UDP-glucuronic acid content.

- National Institutes of Health. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.

- Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012).

- ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....

- eScholarship.org. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.

- Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.

- National Institutes of Health. (n.d.). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. PMC.

- PubMed. (n.d.). Metabolism of N-ethyl-3-piperidyl benzilate in rats.

- PubMed. (n.d.). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development.

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.

- Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.).

- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.

- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

- PubMed. (n.d.). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification.

- MDPI. (n.d.). Absorption Distribution Metabolism Excretion and Toxicity Property Prediction Utilizing a Pre-Trained Natural Language Processing Model and Its Applications in Early-Stage Drug Development.

- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.

- PubMed Central. (n.d.). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms.

- KEGG PATHWAY Database. (n.d.).

- YouTube. (2021). How to quantify 200 metabolites with one LC-MS/MS method?.

- YouTube. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures.

Sources

- 1. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dls.com [dls.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. longdom.org [longdom.org]

- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bdj.co.jp [bdj.co.jp]

- 16. bioagilytix.com [bioagilytix.com]

- 17. technologynetworks.com [technologynetworks.com]

structure-activity relationship (SAR) of ethylphenethyl piperidines

The N-Phenethyl-Piperidine scaffold represents one of the most potent and structurally significant pharmacophores in medicinal chemistry, serving as the backbone for the 4-anilidopiperidine (Fentanyl) and 4-phenylpiperidine (Pheneridine/Pethidine analog) classes of mu-opioid receptor (MOR) agonists.

This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on the critical role of the ethyl-phenethyl moiety in receptor binding affinity, lipophilicity, and metabolic stability.

The N-Phenethyl-4-Substituted Piperidine Scaffold in High-Potency Opioids

Executive Summary: The "Privileged" Scaffold

The N-(2-phenylethyl)piperidine core is a "privileged structure" in opioid pharmacology. Its discovery marked a paradigm shift from the complex, rigid morphinan structures (e.g., Morphine) to flexible, synthetic piperidine-based ligands.

The defining feature of this class is the N-phenethyl group attached to the piperidine nitrogen. This moiety is not merely a lipophilic anchor; it engages in specific

Core Structural Anatomy

The molecule can be dissected into three critical regions for SAR analysis:

-

Region A (The Tail): The N-phenethyl chain (critical for affinity).

-

Region B (The Core): The piperidine ring (scaffold rigidity & stereochemistry).

-

Region C (The Head): The 4-position substituent (determines intrinsic efficacy & subclass).

Detailed Structure-Activity Relationship (SAR)

Region A: The N-Phenethyl Tail (The Affinity Driver)

The N-phenethyl group is the single most important determinant of high potency in this series.

-

Chain Length: The optimal distance between the piperidine nitrogen and the aromatic ring is two carbons (ethyl spacer) .

-

n=1 (Benzyl): drastic loss of potency (steric clash).

-

n=2 (Phenethyl): Optimal fit in the hydrophobic pocket of the MOR.

-

n=3 (Propyl): Reduced potency due to entropic penalties.

-

-

Aromatic Substitution: The phenyl ring can be modified to tune potency and pharmacokinetics.

-

Bioisosterism: Replacing the phenyl ring with a 2-thienyl group (as in Sufentanil) increases lipophilicity and potency (approx. 5-10x > Fentanyl).

-

Hydroxylation: Adding a -OH to the

-carbon of the ethyl chain (as in Ohmefentanyl) creates an additional hydrogen bond, leading to extreme potency (up to 6,300x Morphine).

-

Region B: The Piperidine Core (Stereochemical Control)

Substitutions on the piperidine ring introduce chirality, which significantly impacts receptor docking.

-

3-Methyl/Ethyl Substitution: Introducing a methyl or ethyl group at the 3-position (e.g., 3-Methylfentanyl) creates two geometric isomers: cis and trans.

-

Ring Constriction/Expansion: Altering the piperidine to a pyrrolidine or azepine ring generally results in a loss of activity, confirming the 6-membered ring provides the optimal vector for the 4-substituent.

Region C: The 4-Position (The Efficacy Switch)

This region differentiates the two major subclasses.

-

Subclass 1: 4-Anilidopiperidines (Fentanyl Series)

-

Nitrogen Linker: The 4-aniline nitrogen is essential. Acylation of this nitrogen (e.g., propionyl) is required for agonist activity.

-

Optimal Acyl Group: Propionyl (3-carbon) > Acetyl (2-carbon) > Butyryl (4-carbon).

-

Electronic Effects: Electron-withdrawing groups on the aniline ring (e.g., 4-F) generally maintain or slightly reduce potency but can alter metabolic stability.

-

-

Subclass 2: 4-Phenylpiperidines (Pheneridine/Prodine Series)

-

Carbon Linker: A direct carbon-carbon bond to the phenyl ring.

-

Ester Functionality: A 4-carbethoxy group (ethyl ester) is common (e.g., Pheneridine). Replacing the N-methyl of Pethidine with N-phenethyl (yielding Pheneridine) increases potency ~2-3x, demonstrating the universality of the phenethyl "boost."

-

Mechanistic Pharmacology: The Binding Pocket

The high affinity of ethylphenethyl piperidines is driven by their interaction with the Mu-Opioid Receptor (MOR) transmembrane domains.

-

Ionic Lock: The protonated piperidine nitrogen forms a critical salt bridge with Aspartate 147 (Asp147) in TM3.

-

Hydrophobic Clasp: The N-phenethyl group extends into a deep, lipophilic crevice formed by Tyrosine 326 and Tryptophan 293 , engaging in

stacking. -

Hydrogen Bonding: The amide carbonyl (in Fentanyl) or ester carbonyl (in Pheneridine) forms a hydrogen bond with Histidine 297 , stabilizing the active receptor conformation.

Visualization: SAR Logic Flow

Figure 1: Structural dissection of the N-phenethyl-piperidine scaffold showing critical SAR decision points.

Experimental Protocols

Protocol A: Synthesis via the Siegfried Method

This is the industry-standard route for synthesizing the 4-anilidopiperidine core, favored for its high yield and precursor availability.

Reaction Scheme:

-

Condensation: N-phenethyl-4-piperidone + Aniline

Imine intermediate. -

Reduction: Imine + Sodium Borohydride (NaBH

) -

Acylation: 4-ANPP + Propionyl Chloride

Fentanyl.

Figure 2: The "Siegfried" synthetic pathway for N-phenethyl-4-anilidopiperidines.

Protocol B: Competitive Radioligand Binding Assay (MOR)

To validate the SAR, binding affinity (

-

Membrane Prep: Homogenize rat brain (minus cerebellum) or CHO-hMOR cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

-

Incubation:

-

Radioligand: [³H]-DAMGO (0.5 nM).

-

Test Compound: 10 concentrations (

to -

Nonspecific Binding: Define with 10

M Naloxone. -

Time: 60 min at 25°C.

-

-

Filtration: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI).

-

Analysis: Count radioactivity via liquid scintillation. Calculate IC

and convert to

Comparative Data Table

The following table illustrates the "Phenethyl Effect"—the dramatic increase in potency when the N-substituent is optimized.

| Compound | N-Substituent | 4-Substituent | 3-Substituent | Relative Potency (Morphine=1) |

| Pethidine | Methyl | Phenyl / Ester | H | 0.1 - 0.2 |

| Pheneridine | Phenethyl | Phenyl / Ester | H | 2 - 4 |

| Fentanyl | Phenethyl | Anilido / Amide | H | 50 - 100 |

| 3-Methylfentanyl | Phenethyl | Anilido / Amide | Methyl (cis) | 400 - 600 |

| Sufentanil | Thienylethyl | Anilido / Amide | Methoxymethyl | 500 - 1,000 |

| Carfentanil | Phenethyl | Anilido / Ester | H | 10,000+ |

Note: Data represents approximate analgesic potency in rodent tail-flick assays.[3] Values vary by route of administration.

References

-

Janssen, P. A. J. (1960). The Synthesis of Fentanyl and Related Analogs. Journal of Medicinal Chemistry.

-

Vuckovic, S., et al. (2009).[4] Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry.

-

Van Daele, P. G., et al. (1976). Synthetic Analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung.

-

Maguire, P., et al. (1992).[4] Pharmacological Profiles of Fentanyl Analogs at Mu, Delta, and Kappa Opiate Receptors. European Journal of Pharmacology.

-

United Nations Office on Drugs and Crime (UNODC). (2022).[5] Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances.

Sources

- 1. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ussc.gov [ussc.gov]

- 5. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

Methodological & Application

Application Note: Optimization of Radioligand Binding Assays for Novel Phenethylpiperidines

Characterizing 4-(3-Ethylphenethyl)piperidine at the Sigma-1 Receptor ( R)

Executive Summary & Strategic Rationale

The molecule 4-(3-Ethylphenethyl)piperidine belongs to the phenethylpiperidine class, a scaffold historically validated as a "privileged structure" for Sigma-1 Receptor (

This Application Note outlines the design of a Competition Radioligand Binding Assay to determine the affinity constant (

Critical Design Considerations (E-E-A-T):

-

Receptor Selectivity: Phenethylpiperidines can cross-react with Sigma-2 (

) receptors and NMDA receptor channel pores. To isolate -

Lipophilicity Management: The ethyl group increases LogP. To prevent false negatives due to ligand depletion (sticking to plastics/filters), this protocol mandates the use of Polyethyleneimine (PEI)-treated glass fiber filters and low-binding plastics.

-

Equilibrium Kinetics: Lipophilic ligands often exhibit slower association rates (

). We extend incubation times to 150 minutes to ensure true thermodynamic equilibrium is reached before filtration.

Assay Architecture & Logic

The following diagram illustrates the logical flow of the competition assay, highlighting the competitive displacement of the radioligand by the test compound.

Figure 1: Mechanism of Competition Binding. As the concentration of 4-(3-Ethylphenethyl)piperidine increases, it displaces [³H]-(+)-Pentazocine, resulting in a measurable decrease in radioactive signal.

Materials & Reagents

| Component | Specification | Purpose |

| Test Compound | 4-(3-Ethylphenethyl)piperidine | The ligand to be characterized. |

| Radioligand | [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol) | Selective |

| Non-Specific Control | Haloperidol (10 µM final) | Defines Non-Specific Binding (NSB). |

| Tissue Source | Guinea Pig Brain or Rat Liver Membranes | Rich endogenous sources of |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4 or 8.0 | Physiological pH maintenance. |

| Filter Pre-treatment | 0.5% Polyethyleneimine (PEI) | Blocks non-specific adsorption of lipophilic ligands to filters. |

Detailed Experimental Protocol

Phase 1: Membrane Preparation (Standardized)

Note: If using transfected cells (e.g., HEK-293 overexpressing

-

Thaw frozen membrane aliquots on ice.

-

Resuspend in Assay Buffer (50 mM Tris-HCl, pH 8.0).

-

Wash Step: Centrifuge at 40,000 x g for 20 mins to remove endogenous sigma ligands. Repeat twice.

-

Resuspend final pellet to a protein concentration of 0.5 mg/mL (determined by BCA assay).

Phase 2: Competition Binding Assay Setup

Objective: Construct a 10-point dose-response curve for the test compound.

-

Solubilization: Dissolve 4-(3-Ethylphenethyl)piperidine in 100% DMSO to create a 10 mM stock. Serial dilute in Assay Buffer to achieve concentrations ranging from

M to-

Critical: Final DMSO concentration in the well must be < 1% to avoid receptor denaturation.

-

-

Plate Setup (96-well format):

-

Total Binding (TB): 50 µL Buffer + 50 µL Radioligand + 100 µL Membrane.

-

Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL Radioligand + 100 µL Membrane.

-

Test Wells: 50 µL Test Compound (varying conc.) + 50 µL Radioligand + 100 µL Membrane.

-

-

Radioligand Addition: Add [³H]-(+)-Pentazocine to a final concentration equal to its

(typically ~3-5 nM). -

Incubation: Incubate at 37°C for 150 minutes .

-

Why? The 3-ethyl group increases hydrophobicity. Lipophilic ligands require longer to penetrate the membrane bilayer and reach the binding pocket deep within the receptor (chaperone-like structure).

-

Phase 3: Termination & Filtration

-

Pre-soak GF/B glass fiber filters in 0.5% PEI for at least 1 hour.

-

Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

-

Wash filters rapidly (3 x 5 mL) with ice-cold 10 mM Tris-HCl buffer.

-

Critical: Rapid cold washing prevents dissociation of the bound complex.

-

-

Dry filters and add liquid scintillation cocktail.

-

Count radioactivity (CPM) after 12 hours of equilibration (to reduce chemiluminescence).

Data Analysis & Interpretation

Calculation of

Plot the specific binding (Total - NSB) against the Log concentration of 4-(3-Ethylphenethyl)piperidine. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):

Derivation of

(Cheng-Prusoff Equation)

Convert the observed

- : Determined from the curve.

- : Concentration of [³H]-(+)-Pentazocine used (nM).

- : Dissociation constant of [³H]-(+)-Pentazocine (determined previously via Saturation Binding).

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for high-throughput screening.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Non-Specific Binding (>40%) | Ligand sticking to filters. | Ensure filters are soaked in 0.5% PEI. Switch to GF/C filters if clogging occurs. |

| Curve does not plateau | Insufficient competitor concentration. | Increase max concentration of 4-(3-Ethylphenethyl)piperidine to 100 µM. |

| Low Signal-to-Noise | Receptor degradation. | Add protease inhibitors to membrane prep. Ensure temperature during harvest is < 4°C. |

| Steep Hill Slope (> 1.2) | Positive cooperativity or insolubility. | Check for precipitation of the ethyl-analog at high concentrations. |

References

-

Matsumoto, R. R., et al. "Characterization of two novel sigma receptor ligands: antidystonic effects in rats and binding properties." European Journal of Pharmacology, 1995.

-

Ganapathy, M. E., et al. "Sigma-1 receptor: a novel target for neuroprotection." Journal of Pharmacology and Experimental Therapeutics, 1999.

-

Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 2016. (Detailed review on Pentazocine binding sites).

-

Prezzavento, O., et al. "Sigma receptor ligands: a review of the patent literature (2013-2023)." Expert Opinion on Therapeutic Patents, 2024. (Context for phenethylpiperidine scaffolds).

Troubleshooting & Optimization

optimizing column chromatography separation for piperidine intermediates

Status: Operational Subject: Optimizing Column Chromatography for Piperidine Derivatives Ticket ID: PIP-SEP-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Silanol Trap"

Welcome to the technical support hub for amine purification. If you are working with piperidine intermediates, you are likely encountering the "Silanol Effect."

Piperidines are secondary amines with a

-

Broad, tailing peaks (streaking).

-

Poor resolution (impurities co-eluting in the tail).

-

Irreversible adsorption (loss of yield).

This guide provides the protocols to neutralize this interaction and achieve baseline separation.

Module 1: Mobile Phase Optimization

The Directive: You must introduce a "Sacrificial Base" to the mobile phase. This base competes with your piperidine for the acidic silanol sites, effectively shielding your compound.

Strategy A: The "DCM System" (For Polar Piperidines)

Best for: Highly polar intermediates or final compounds.

-

Base Modifier: Ammonia (

). -

Why: Triethylamine (TEA) can react with dichloromethane (DCM) over time to form quaternary ammonium salts, which precipitate. Ammonia is stable in DCM/MeOH.

The "Ammoniated Methanol" Protocol:

Do not add aqueous ammonium hydroxide (

-

Prepare Stock: Purchase or prepare 7N

in Methanol . -

The Mix: Use this stock as your polar solvent component.

-

Example: To make a 95:5 DCM:MeOH mobile phase, use 95% DCM and 5% "Ammoniated Methanol."

-

Strategy B: The "Hexane System" (For Lipophilic Piperidines)

Best for: N-protected piperidines (e.g., N-Boc, N-Cbz) or simple alkyl derivatives.

-

Base Modifier: Triethylamine (TEA).[1]

-

Concentration: 0.5% to 1.0% v/v.

Data Summary: Modifier Selection Matrix

| Piperidine Type | Solvent System | Recommended Modifier | Concentration | Notes |

| Free Base (Polar) | DCM / MeOH | 1% of Total Volume | Use 7N methanolic ammonia. | |

| N-Protected (Lipophilic) | Hexane / EtOAc | Triethylamine (TEA) | 0.5% - 1.0% | Add to both solvents to maintain constant pH. |

| Acid Sensitive | Hexane / EtOAc | TEA | 2.0% | Higher concentration ensures full silica deactivation. |

| Very Polar / Water Soluble | ACN / Water | pH 9-10 | Requires C18 (Reverse Phase) silica. |

Module 2: The "Pre-Saturation" Workflow

Crucial Insight: Adding TEA to your solvent bottle is often not enough. You must "condition" the silica column before your compound touches it. If the first inch of silica is not deactivated, your compound will streak immediately upon loading.

Step-by-Step Protocol

-

Pack the Column: Slurry pack or dry load your silica as usual.

-

The Flush (Conditioning): Before loading your sample, run 2 Column Volumes (CV) of mobile phase containing the basic modifier (e.g., Hexane + 1% TEA).

-

Verification: Check the pH of the eluent coming out of the column. It should be basic (pH > 8).

-

Load Sample: Load your piperidine derivative.

-

Elute: Continue elution with the modified mobile phase.

Caption: The Pre-Saturation Workflow ensures silanol sites are occupied by the modifier before the analyte enters the column.

Module 3: Detection (Seeing the Invisible)

Piperidine intermediates often lack a UV chromophore (benzene ring), making them invisible to standard UV detectors.

The Fix: Use specific TLC stains.[2]

| Stain | Preparation Recipe | Target Functionality | Activation |

| Ninhydrin | 1.5g Ninhydrin + 100mL n-Butanol + 3mL Acetic Acid | Primary/Secondary Amines (Free NH) | Heat Gun (Turns Pink/Red) |

| Dragendorff | (Commercial Solution Recommended) | Tertiary Amines / Alkaloids | No Heat (Turns Orange on Yellow) |

| Iodine Chamber | Solid Iodine crystals in a sealed jar | Universal (Lipids/Amines) | Adsorption (Turns Brown) |

| KMnO4 | 1.5g KMnO4 + 10g K2CO3 + 1.25mL NaOH (10%) + 200mL Water | Oxidizable groups (Alkenes/Amines) | Heat Gun (Yellow on Purple) |

Module 4: Troubleshooting Logic (FAQ)

Q1: My compound is stuck at the baseline even with 10% MeOH/DCM.

-

Diagnosis: You are likely trying to purify a salt form (e.g., Piperidine·HCl) on normal phase silica. Salts are too polar for normal phase.

-

Solution: You must Freebase the amine.

-

Dissolve the salt in water.

-

Adjust pH to >12 using NaOH or

. -

Extract into DCM or EtOAc.

-

Dry organic layer (

) and concentrate.[3] -

Load the resulting oil (free base) onto the column.

-

Q2: I see two spots on TLC, but NMR says it's pure.

-

Diagnosis: This is often the "Salt/Base Equilibrium." On the acidic silica TLC plate, some of your piperidine is protonating (spot 1) and some is free (spot 2).

-

Validation: Add a drop of TEA or

to your TLC developing jar. If the two spots merge into one sharp spot, it is a chromatography artifact, not an impurity.

Q3: Can I use Acetone instead of Methanol?

-

Warning: Avoid acetone with primary or secondary amines. Piperidine (secondary amine) can react with acetone to form an enamine or imine (Schiff base) inside the column, creating a new impurity. Stick to Methanol or Ethanol.

Caption: Decision tree for diagnosing common piperidine separation failures.

References

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography Troubleshooting Guide. Retrieved from [Link]

Sources

resolving baseline noise in LC-MS analysis of 4-(3-Ethylphenethyl)piperidine

Welcome to the technical support center for the LC-MS analysis of 4-(3-Ethylphenethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring accurate and reproducible results. As Senior Application Scientists, we have compiled this resource based on extensive field experience and fundamental scientific principles.

Troubleshooting Guide: Resolving Baseline Noise

A stable, low-noise baseline is critical for achieving the desired sensitivity and accuracy in quantifying 4-(3-Ethylphenethyl)piperidine.[1][2] High baseline noise can mask analyte peaks, especially at low concentrations, leading to unreliable data.[1][3] This section addresses specific baseline problems in a question-and-answer format.

Q1: I'm observing a consistently high, noisy baseline across my entire chromatogram. What are the likely causes and how can I systematically troubleshoot this?

A1: A high, noisy baseline is often indicative of contamination in your LC-MS system or issues with the detector.[1] Here’s a systematic approach to identify and resolve the issue:

Underlying Causes & Solutions:

-

Contaminated Mobile Phase: This is one of the most common sources of baseline noise.[4] Impurities in solvents or additives can accumulate and elute, causing a noisy signal.[5]

-

Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2] Water is a frequent source of contamination; ensure you are using ultrapure water from a well-maintained system or commercially available LC-MS grade bottled water.[5] To diagnose, you can infuse individual mobile phase components directly into the mass spectrometer to identify the contaminated solvent.[6]

-

-

Dirty LC System Components: Contaminants can leach from various parts of the LC system, including tubing, filters, and seals.[7]

-

Solution: Perform a systematic cleaning of your LC system. Replace solvent inlet filters and in-line filters.[8] If the problem persists, a full system flush with a strong solvent wash sequence is recommended (see "System Cleaning Protocol" below).

-

-

Contaminated Column: The analytical column can accumulate non-volatile matrix components, leading to baseline noise.[3][4]

-

Solution: To check if the column is the source, replace it with a union and run your gradient. If the baseline noise decreases significantly, the column is likely contaminated.[4] You can attempt to wash the column with a strong solvent, but replacement may be necessary.

-

-

Mass Spectrometer Ion Source Contamination: The ion source is prone to contamination from the continuous introduction of samples and mobile phases.[3][8] This can lead to a high background signal.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the source of high baseline noise.

Caption: A logical workflow for troubleshooting high baseline noise.

Q2: My baseline shows periodic, regular spikes that look like heartbeats. What does this suggest?

A2: A pulsating baseline is almost always a sign of a problem with the LC pump. The frequency of the pulsations often correlates with the pump stroke.

Underlying Causes & Solutions:

-

Air Bubbles in the Pump: This is a very common cause of pressure fluctuations and a pulsating baseline.

-

Solution: Degas your mobile phases thoroughly. Most modern HPLCs have an online degasser; ensure it is functioning correctly.[4] Purge the pump to remove any trapped air bubbles.

-

-

Leaking Pump Seals or Check Valves: Worn-out pump seals or faulty check valves can lead to inconsistent flow and pressure, resulting in a pulsating baseline.[4][5]

-

Solution: Check for any signs of leaks, such as salt deposits around fittings.[5] If a leak is found, tighten the fitting or replace the seal. Faulty check valves may need to be sonicated in isopropanol or replaced.

-

Q3: I am observing a drifting baseline, either consistently rising or falling during my gradient run. What should I investigate?

A3: A drifting baseline during a gradient is often related to the mobile phase composition or the column not being properly equilibrated.

Underlying Causes & Solutions:

-

Mismatched Mobile Phase Absorbance (less common with MS): While more of an issue for UV detectors, significant differences in mobile phase additives between solvent A and B can cause baseline drift.[9]

-

Solution: Ensure that if you are using an additive like formic acid, it is present in both your aqueous and organic mobile phases at the same concentration.

-

-

Column Equilibration: Insufficient equilibration time between runs can lead to a drifting baseline.

-

Solution: Increase the column equilibration time at the initial mobile phase composition. A good rule of thumb is to equilibrate with at least 10 column volumes.

-

-

Column Bleed: As a column ages, the stationary phase can slowly degrade and elute, causing a rising baseline, particularly at higher temperatures or extreme pH.

-

Solution: Ensure your mobile phase pH is within the recommended range for your column (typically pH 2-7.5 for standard silica-based C18 columns).[5] If column bleed is suspected, it may be time to replace the column.

-

Frequently Asked Questions (FAQs)

Q: What are the ideal starting LC-MS conditions for analyzing 4-(3-Ethylphenethyl)piperidine?

A: Given the basic nature and moderate polarity of 4-(3-Ethylphenethyl)piperidine, a reversed-phase separation on a C18 column is a good starting point. Here are some recommended starting conditions:

| Parameter | Recommendation | Rationale |

| Column | C18, 2.1 or 3.0 mm i.d., 50-150 mm length, <3 µm particle size | Provides good retention and resolution for non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to protonate the piperidine nitrogen, leading to better peak shape and improved ionization efficiency in positive ion mode ESI.[10][11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile generally provides lower backpressure, while methanol can offer different selectivity.[12] |

| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes | A generic gradient to elute a wide range of compounds. This can be optimized for speed and resolution. |

| Flow Rate | 0.3-0.6 mL/min | Appropriate for 2.1-3.0 mm i.d. columns. |

| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The piperidine moiety is basic and will readily accept a proton to form a positive ion. |

A similar method was successfully used for the analysis of piperidine, a related compound.[13]

Q: What are some common sources of chemical contamination I should be aware of?

A: Chemical contaminants can come from a variety of sources and often appear as persistent background ions in your mass spectra.[7] Common culprits include:

-

Solvents and Reagents: Even high-purity solvents can contain low levels of contaminants.[7][14] Common contaminants include polyethylene glycol (PEG) from solvents or detergents, and plasticizers like phthalates.[7][15]

-

Labware: Plastic containers, pipette tips, and vials can leach plasticizers and other chemicals.[14][16]

-

Personal Care Products: Hand lotions and soaps can introduce contaminants like PEG into your samples and system.[15]

-

Airborne Contaminants: Compounds like siloxanes from building materials or personal care products can be present in the lab air and enter the MS system.[15]

Q: How can I prevent contamination of my LC-MS system?

A: Proactive prevention is key to maintaining a clean system.

-

Always wear nitrile gloves when handling LC-MS components and samples.[15]

-

Prepare mobile phases fresh daily.

-

Use glass or polypropylene containers for your mobile phases and samples.[16]

-

Rinse all glassware thoroughly with high-purity solvent before use.

-

Keep solvent bottles covered to prevent airborne contamination.

Experimental Protocols

Protocol 1: Systematic LC-MS System Cleaning

This protocol is designed to systematically clean the LC and MS systems to remove widespread contamination.

Materials:

-

LC-MS Grade Water

-

LC-MS Grade Isopropanol (IPA)

-

LC-MS Grade Acetonitrile (ACN)

-

LC-MS Grade Methanol (MeOH)

-

Formic Acid (FA), high purity

-

Fresh solvent bottles

-

Column union

Procedure:

-

Initial Assessment: Run a blank gradient with your current method to acquire a baseline chromatogram of the contamination.

-

Remove Column: Disconnect the analytical column and replace it with a low-volume union.

-

Prepare Cleaning Solvents:

-

Bottle A: LC-MS Grade Water

-

Bottle B: LC-MS Grade ACN

-

Bottle C: LC-MS Grade IPA

-

Bottle D: 50:50 ACN:Water with 0.1% FA

-

-

System Flush (LC Part):

-

Place all solvent lines in their respective fresh bottles.

-

Purge each pump line for 5-10 minutes.

-

Run a series of isocratic and gradient flushes for at least 30 minutes each, directing the flow to waste:

-

100% Water

-

100% ACN

-

100% IPA

-

Gradient from 100% Water to 100% ACN

-

-

-

Clean Autosampler: Flush the autosampler syringe and needle port with the cleaning solvents.

-

MS Ion Source Cleaning:

-

System Re-equilibration:

-

After cleaning, reinstall the ion source and pump down the system.

-

Install a fresh column (or a column known to be clean).

-

Equilibrate the entire system with your initial mobile phase conditions for at least 30-60 minutes.

-

-

Final Assessment: Inject a blank and compare the baseline to the initial assessment. The noise level should be significantly reduced.

Caption: Workflow for systematic LC-MS system cleaning.

References

-

Providion. How do I identify contamination in my LC-MS system and what should I do?. Providion. Available from: [Link]

-

American Laboratory. Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. American Laboratory. 2023 May 31. Available from: [Link]

-

LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Available from: [Link]

-

Overbrook Support. HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Support. 2020 Aug 31. Available from: [Link]

-

ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. 2025 May 6. Available from: [Link]

-

Mahn, B. Notes on Troubleshooting LC/MS Contamination. Available from: [Link]

-

Kromidas, S. Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC International. 2022 Aug 1. Available from: [Link]

-

Stoll, D. R. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. 2018 Sep 1. Available from: [Link]

-

Crawford Scientific. LCMS Baseline Disturbances | Causes, Diagnosis & Stabilization Guide. Crawford Scientific. Available from: [Link]

-

PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available from: [Link]

-

Horvatovich, P., et al. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. 2023 Jan 19. Available from: [Link]

-

Agilent. Agilent LC/MS – Care and Feeding. Agilent. Available from: [Link]

-

ResearchGate. How to remove MS noise spectra peaks in LC-MS?. ResearchGate. 2023 Jan 5. Available from: [Link]

-

Scientific Instrument Services. MS Tip: Mass Spectrometer Source Cleaning Procedures. Scientific Instrument Services. Available from: [Link]

-

CIGS. Common LC/MS Contaminants. CIGS. Available from: [Link]

-

Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]

-

Waters Help Center. Controlling Contamination in LC/MS Systems. Waters Help Center. Available from: [Link]

-

-ORCA. Supplementary Information Supplementary main text Signal/noise (S/N) criteria is the approved methodology set by the Internation. -ORCA. Available from: [Link]

-

Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Available from: [Link]

-

ResearchGate. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. 2023 Jan 13. Available from: [Link]

-

Shimadzu Corporation. How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer. Shimadzu Corporation. 2024 Feb 26. Available from: [Link]

Sources

- 1. zefsci.com [zefsci.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. LCMS Baseline Disturbances | Causes, Diagnosis & Stabilization Guide [shimadzu.nl]

- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]

- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 7. providiongroup.com [providiongroup.com]

- 8. labtechsupport.com [labtechsupport.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]

- 13. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. help.waters.com [help.waters.com]

- 16. cigs.unimo.it [cigs.unimo.it]

- 17. m.youtube.com [m.youtube.com]

- 18. Technical documentation [docs.thermofisher.com]

Technical Support Center: Stability Protocols for 4-(3-Ethylphenethyl)piperidine

Current Status: Operational Ticket ID: BIO-STAB-43EP Assigned Specialist: Senior Application Scientist, Bio-Analytical Division[1][2]

Executive Summary

4-(3-Ethylphenethyl)piperidine is a lipophilic secondary amine.[1][2] Its stability in long-term bioassays is compromised not by spontaneous chemical decomposition, but by physicochemical interactions with the assay environment.[1]

If you are observing shifting IC50 values , poor reproducibility , or unexpected toxicity , the culprit is likely one of three factors:

-

Surface Adsorption: The lipophilic tail drives rapid binding to polystyrene culture plates.[1]

-

Micro-Precipitation: The compound "crashes out" upon dilution from DMSO into aqueous media.[1]

-

Oxidative Degradation: The secondary amine is susceptible to N-oxide formation over extended periods.[1][2]

This guide provides self-validating protocols to neutralize these variables.

Module 1: Troubleshooting Potency Loss (The "Silent Killer")

User Query: "My dose-response curves are shifting to the right (lower potency) over time, but the stock solution looks clear. Is the compound degrading?"

Diagnosis: Likely Surface Adsorption , not chemical degradation.[1] Lipophilic amines (LogP > 3.0) act like "molecular grease."[1][2] They rapidly adsorb to the hydrophobic surfaces of standard polystyrene (PS) cell culture plates and pipette tips. You may be dosing 50% less compound than you calculated.[1][2]

The Solution: Material Compatibility Matrix

| Material | Compatibility | Recommendation |

| Polystyrene (PS) | 🔴 Critical Failure | DO NOT USE for serial dilutions.[1][2] High adsorption risk.[1][2] |

| Polypropylene (PP) | 🟡 Caution | Acceptable for short-term storage (<4h).[1][2] Use "Low-Binding" variants. |

| Borosilicate Glass | 🟢 Optimal | Required for all stock preparations.[1][2] |

| Silanized Glass | 🟢 Gold Standard | Essential for concentrations < 100 nM to prevent silanol binding.[1][2] |

Protocol A: The "Loss on Transfer" Validation

Use this protocol to quantify how much compound you are losing to your plasticware.

-

Prepare a 10 µM solution in your assay buffer (e.g., PBS + 0.1% BSA) in a glass vial.

-

Transfer an aliquot into your standard assay plate (e.g., 96-well PS plate).

-

Incubate for 2 hours at 37°C (mimicking assay conditions).

-

Harvest the supernatant (do not scrape the bottom).

-

Analyze the supernatant vs. the original glass-vial solution via LC-MS/MS.

Module 2: Formulation & Solubility

User Query: "I see fine particulates in my high-dose wells after 24 hours. How do I prevent this?"

Diagnosis: Solvent Shock (Micro-precipitation). Diluting a hydrophobic compound from 100% DMSO directly into an aqueous buffer causes a rapid polarity shift, forcing the compound to precipitate before it can disperse.

The Solution: The "Intermediate Step" Dilution

Never jump from 100% DMSO to 100% Aqueous buffer in one step.

Figure 1: Step-wise dilution strategy to prevent "solvent shock" precipitation. By creating an intermediate stock with lower organic strength, you ease the transition into the aqueous phase.

FAQ: Salt Form vs. Free Base?

-

Q: Should I convert the free base to a Hydrochloride (HCl) salt?

-

A: Yes. The free base of 4-(3-Ethylphenethyl)piperidine is an oil or low-melting solid with poor water solubility.[1][2]

-

Action: Dissolve the free base in diethyl ether and bubble dry HCl gas (or add 4M HCl in dioxane) to precipitate the Hydrochloride salt . This solid is stable, easier to weigh, and dissolves faster in aqueous buffers.

-

Module 3: Chemical Integrity & Storage

User Query: "My stock solution has turned a faint yellow. Is it still good?"

Diagnosis: Oxidative Degradation (N-Oxide Formation). Secondary amines react with atmospheric oxygen to form N-oxides and with CO2 to form carbamates.[1][2] Yellowing indicates significant degradation.[1][2]

Protocol B: Long-Term Storage System

| Parameter | Standard (Risk: High) | Optimized (Risk: Low) |

| Atmosphere | Air (21% O2) | Argon or Nitrogen Overlay |

| Temperature | -20°C (Frost-free freezer) | -80°C (Manual defrost) |

| Solvent | DMSO (Hygroscopic) | Anhydrous DMSO (in aliquots) |

| Container | Screw-cap vial | Crimp-sealed amber glass vial |

Why -80°C? "Frost-free" -20°C freezers cycle their temperature (warm/cool) to prevent ice buildup.[1][2] This thermal cycling pumps moisture into the vial, degrading the compound.

Visualizing the Degradation Pathway

Figure 2: Primary degradation pathways. The secondary amine moiety is the reactive center.[3][4] Exclusion of air (O2/CO2) via Argon overlay is the single most effective stabilization method.

References

-

FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry.[1][2] U.S. Food and Drug Administration.[1][2] Link

-

Palmgren, J. J., et al. (2006).[1][5] "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions."[5][6][7] European Journal of Pharmaceutics and Biopharmaceutics, 64(3), 369-378.[1] Link

-

PubChem Compound Summary. (2024). Piperidine Derivatives and Stability.[1][2][8][9][10] National Library of Medicine.[1] Link

-

ThermoFisher Scientific. (2023).[1][2] Tech Tip: Preventing Surface Adsorption of Lipophilic Compounds.Link

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 3. Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary amine selective Petasis (SASP) bioconjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Navigating the Nuances of Positional Isomerism: A Comparative Analysis of 3-Ethyl and 4-Ethyl Phenethyl Piperidine Analogs in Opioid Receptor Engagement

For Immediate Release

In the intricate landscape of opioid pharmacology, the precise positioning of even a single alkyl group can profoundly influence a molecule's interaction with its target receptors, dictating its potency, selectivity, and overall therapeutic profile. This guide offers a detailed comparative analysis of 3-ethyl and 4-ethyl phenethyl piperidine analogs, a class of compounds with significant implications for the development of novel analgesics. By examining the subtle yet critical differences imparted by the isomeric placement of an ethyl group on the N-phenethyl substituent, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) at play.

The phenethyl piperidine scaffold is a cornerstone in the design of potent opioid agonists, most notably represented by the fentanyl series of analgesics.[1] The N-phenethyl moiety plays a crucial role in anchoring the ligand within a hydrophobic pocket of the µ-opioid receptor (MOR), a key interaction for receptor activation.[2][3] This guide delves into the pharmacological consequences of introducing an ethyl group at either the meta (3-position) or para (4-position) of this critical phenyl ring.

The Decisive Role of Ethyl Group Placement: A Head-to-Head Comparison

While direct comparative studies of 3-ethyl versus 4-ethyl phenethyl piperidine analogs are not extensively documented in publicly available literature, we can synthesize a comparative framework by analyzing the broader principles of SAR for fentanyl and related compounds.

The substitution pattern on the N-phenethyl group is a well-established determinant of opioid receptor affinity and activity. Generally, modifications to this part of the molecule can influence how effectively the ligand binds to and activates the receptor.

4-Ethyl Phenethyl Piperidine Analogs: A Potential Path to Enhanced Affinity

Substitutions at the 4-position (para-position) of the N-phenethyl ring have been explored in various fentanyl analogs. The introduction of small, lipophilic groups at this position can be well-tolerated and may even enhance binding affinity for the µ-opioid receptor. This is attributed to favorable interactions within the hydrophobic pocket of the receptor. While specific data for a 4-ethyl substituent is sparse, the general trend suggests that it could maintain or potentially increase potency compared to the unsubstituted phenethyl analog, provided it does not introduce steric hindrance that would disrupt the optimal binding conformation.

3-Ethyl Phenethyl Piperidine Analogs: A Question of Steric Fit

Substitutions at the 3-position (meta-position) of the N-phenethyl ring introduce a different set of steric considerations. Depending on the conformation of the molecule within the binding pocket, a 3-ethyl group could potentially lead to a less favorable interaction compared to a 4-ethyl substituent. However, it is also plausible that this substitution could orient the molecule in a slightly different but still productive manner. A review of fentanyl analogs with substitutions on the piperidine ring itself indicates that groups larger than a methyl at the 3-position can severely reduce analgesic potency, suggesting a high degree of steric sensitivity in this region of the molecule-receptor interaction.[3] While this applies to the piperidine ring, it underscores the importance of steric factors in the overall binding event, which would also be relevant for substitutions on the phenethyl moiety.

Comparative Pharmacological Profile (Hypothesized)

Based on the available SAR literature for related compounds, we can construct a hypothesized comparative profile:

| Feature | 3-Ethyl Phenethyl Piperidine Analog | 4-Ethyl Phenethyl Piperidine Analog | Rationale |

| µ-Opioid Receptor (MOR) Binding Affinity (Ki) | Potentially lower to moderate | Potentially moderate to high | The 4-position is generally more accommodating to substitution than the 3-position in related opioid scaffolds. |

| Analgesic Potency (ED50) | Likely to be potent, but potentially less so than the 4-ethyl isomer | Likely to be highly potent | Potency generally correlates with binding affinity for this class of compounds. |

| Receptor Selectivity | Similar selectivity profile to parent compound expected | Similar selectivity profile to parent compound expected | Minor alkyl substitutions on the phenethyl ring are not typically associated with drastic shifts in selectivity between opioid receptor subtypes. |

| Side Effect Profile | Expected to be similar to other potent MOR agonists (e.g., respiratory depression, sedation) | Expected to be similar to other potent MOR agonists | The primary mechanism of action via MOR agonism would likely result in a comparable side effect profile. |

It is critical to emphasize that this table represents a projection based on established SAR principles and is not a substitute for direct experimental data.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological differences between 3-ethyl and 4-ethyl phenethyl piperidine analogs, the following experimental workflows are essential.

Opioid Receptor Binding Assays

This experiment quantifies the affinity of the test compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Protocol:

-

Membrane Preparation: Obtain cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligand: Utilize a high-affinity radioligand for each receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (3-ethyl or 4-ethyl analog).

-

Separation: Separate the bound and free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

Caption: Workflow for determining opioid receptor binding affinity.

In Vivo Analgesic Potency Assessment (Hot-Plate Test)

This assay evaluates the central analgesic activity of the compounds in a rodent model.

Protocol:

-

Animal Acclimation: Acclimate male CD-1 or Swiss Webster mice to the testing environment.

-

Baseline Latency: Determine the baseline response latency of each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) by measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound (3-ethyl or 4-ethyl analog) via a specific route (e.g., subcutaneous, intraperitoneal) at various doses.

-

Post-Treatment Latency: Measure the response latency at predetermined time points after compound administration (e.g., 15, 30, 60, 90 minutes).

-

Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each dose and time point. Determine the dose that produces a 50% effect (ED₅₀) using a dose-response curve.

Diagram of Hot-Plate Test Workflow:

Caption: Workflow for assessing in vivo analgesic potency.

Structure-Activity Relationship Insights

The following diagram illustrates the key structural components of the phenethyl piperidine scaffold and the positions of ethyl substitution discussed in this guide.

Caption: Key structural features and substitution points. (Note: A placeholder for a chemical structure image is used in the DOT script. In a real-world application, this would be replaced with an actual image of the core scaffold.)

Conclusion and Future Directions

The comparative analysis of 3-ethyl and 4-ethyl phenethyl piperidine analogs, while currently based on extrapolations from existing SAR data, highlights the critical importance of positional isomerism in opioid drug design. The hypothesized advantage of the 4-ethyl substitution in terms of µ-opioid receptor affinity and analgesic potency underscores the need for direct empirical investigation.

Future research should focus on the synthesis and comprehensive pharmacological characterization of these specific analogs. Such studies, employing the standardized protocols outlined in this guide, will provide invaluable data to refine our understanding of the intricate molecular interactions governing opioid receptor engagement. This knowledge will be instrumental in the rational design of next-generation analgesics with improved efficacy and safety profiles.

References

- Eshleman, A.J., et al. (2020). Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors. Biochem Pharmacol, 182, 114293.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

- Vuckovic, S., et al. (2009). Fentanyl analogs: structure-activity-relationship study. Current medicinal chemistry, 16(19), 2468–2474.

- Shang, Y., et al. (2021). How μ-opioid receptor recognizes fentanyl.

- Lalinde, N., et al. (1990). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 33(10), 2876–2882.

- Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of medicinal chemistry, 32(3), 663–671.

- Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of medicinal chemistry, 17(10), 1047–1051.

- Varadi, A., et al. (2016). Probes for narcotic receptor mediated phenomena. 48. C7-and C8-substituted 5-phenylmorphan opioids from diastereoselective alkylation. Bioorganic & medicinal chemistry letters, 26(16), 4142–4146.

- Pasternak, G. W. (2014). Opiate pharmacology and signal transduction. Neuropharmacology, 76 Pt B, 219–227.

- Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Endogenous and Exogenous Opioids in Pain. Annual review of neuroscience, 41, 453–473.

- Walwyn, W. M., et al. (2016). Opioid binding and signaling: a community-based modeling initiative. The Journal of general physiology, 148(5), 377–388.

- Manglik, A., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.

- Subramanian, G., Paterlini, M. G., Portoghese, P. S., & Ferguson, D. M. (2000). Molecular docking reveals a novel binding site model for fentanyl at the mu-opioid receptor. Journal of medicinal chemistry, 43(3), 381–391.

- Spetea, M., Asim, M. F., & Wolber, G. (2013). The µ opioid receptor and its ligands: a patent review.

- Kaserer, T., et al. (2016). Fentanyl and its analogs at the mu-opioid receptor: A combined computational and experimental study. Bioorganic & medicinal chemistry, 24(1), 42–50.

-

U.S. Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Retrieved from [Link]

-

UNODC. (2017). Fentanyl and its analogues – 50 years on. Retrieved from [Link]

-

DEA. (n.d.). Fentanyl and Fentanyl Analogues. Retrieved from [Link]

- Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(17), 1945–1966.

- Walz, A., et al. (2019). In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. ACS chemical neuroscience, 10(10), 4349–4358.

- Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., Nesic, Z., ... & Divac, N. (2009). Fentanyl analogs: structure-activity-relationship study. Current medicinal chemistry, 16(19), 2468-2474.

- Colpaert, F. C. (1995).

- Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385–390.

- Kaczor, A. A., & Matosiuk, D. (2017). Molecular modeling of opioid receptors. Methods in molecular biology (Clifton, N.J.), 1647, 19–35.

- Snyder, S. H., & Pasternak, G. W. (2003). Historical review: opioid receptors. Trends in pharmacological sciences, 24(4), 198–205.

Sources

reproducing published synthesis routes for 4-(3-Ethylphenethyl)piperidine

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is of paramount importance. 4-(3-Ethylphenethyl)piperidine is a valuable building block in medicinal chemistry, and its synthesis can be approached through various strategic disconnections. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, supported by detailed experimental protocols and data-driven analysis. The presented methodologies are designed to be self-validating, with explanations grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction

The 4-substituted piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. The specific target of this guide, 4-(3-Ethylphenethyl)piperidine, presents an interesting synthetic challenge, combining an aliphatic heterocyclic core with a substituted aromatic sidechain. The choice of synthetic strategy can significantly impact yield, purity, scalability, and cost-effectiveness. Herein, we compare two distinct and logical approaches: a Wittig-based olefination followed by reduction, and a Grignard-based carbon-carbon bond formation with subsequent deoxygenation.

Route 1: Wittig Reaction and Subsequent Reduction

This synthetic approach constructs the phenethyl side chain through the formation of a styryl intermediate via a Wittig reaction, which is then reduced to the desired saturated analogue. This strategy offers a reliable method for carbon-carbon double bond formation with good stereocontrol, followed by a straightforward reduction.

Overall Synthetic Workflow

Figure 1. Synthetic workflow for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-piperidine-4-carboxaldehyde

The precursor aldehyde can be reliably synthesized from commercially available N-Boc-4-hydroxypiperidine via oxidation. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation.[1]

-

Procedure: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added Dess-Martin periodinane (1.1 eq) portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-piperidine-4-carboxaldehyde, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-Ethylbenzyltriphenylphosphonium bromide

This Wittig salt is prepared from 3-ethylbenzyl bromide, which in turn is synthesized from 3-ethyltoluene.

-

2a. Synthesis of 3-Ethylbenzyl bromide: 3-Ethyltoluene (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq) are dissolved in carbon tetrachloride (0.5 M). A catalytic amount of benzoyl peroxide is added, and the mixture is refluxed for 4-6 hours under irradiation with a UV lamp. The reaction is cooled, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 3-ethylbenzyl bromide.

-

2b. Synthesis of the Phosphonium Salt: A solution of 3-ethylbenzyl bromide (1.0 eq) and triphenylphosphine (1.05 eq) in toluene (1.0 M) is heated to reflux for 12-18 hours. The resulting white precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield 3-ethylbenzyltriphenylphosphonium bromide.

Step 3: Wittig Reaction

The core C-C bond formation occurs in this step.[2][3][4]

-

Procedure: To a suspension of 3-ethylbenzyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred at 0 °C for 1 hour. A solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Boc-4-(3-ethylstyryl)piperidine as a mixture of E/Z isomers.

Step 4: Catalytic Hydrogenation

The styryl double bond is reduced to afford the phenethyl linkage.

-

Procedure: N-Boc-4-(3-ethylstyryl)piperidine (1.0 eq) is dissolved in ethanol (0.1 M), and palladium on carbon (10 wt. %, 5 mol %) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure or Parr shaker at 50 psi) at room temperature for 12-24 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give N-Boc-4-(3-ethylphenethyl)piperidine.

Step 5: N-Boc Deprotection

The final step is the removal of the Boc protecting group.[5][6]

-